4-(2-((4-Methoxybenzyl)(methyl)amino)propanamido)benzamide
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Overview
Description
4-(2-((4-Methoxybenzyl)(methyl)amino)propanamido)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core structure, which is often found in pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-Methoxybenzyl)(methyl)amino)propanamido)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methoxybenzylamine with a suitable carboxylic acid derivative under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(2-((4-Methoxybenzyl)(methyl)amino)propanamido)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: N-bromosuccinimide (NBS), palladium-catalyzed cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(2-((4-Methoxybenzyl)(methyl)amino)propanamido)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-((4-Methoxybenzyl)(methyl)amino)propanamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzylamine: An important intermediate in organic synthesis.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of dyes and other compounds.
Uniqueness
4-(2-((4-Methoxybenzyl)(methyl)amino)propanamido)benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H23N3O3 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-[2-[(4-methoxyphenyl)methyl-methylamino]propanoylamino]benzamide |
InChI |
InChI=1S/C19H23N3O3/c1-13(22(2)12-14-4-10-17(25-3)11-5-14)19(24)21-16-8-6-15(7-9-16)18(20)23/h4-11,13H,12H2,1-3H3,(H2,20,23)(H,21,24) |
InChI Key |
DOKOURCOFYVXCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)N)N(C)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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